2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel chemical entity with potential applications in various scientific fields. Its complex structure integrates a benzo[c][1,2,5]thiadiazole moiety and a piperidine ring, suggesting intricate synthesis and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multiple steps:
Formation of Benzo[c][1,2,5]thiadiazole Core:
Reactants: 2,3-diaminotoluene and sulfur dioxide.
Conditions: Acidic medium, moderate temperatures.
Functionalization with Piperidine:
Reactants: Intermediate benzo[c][1,2,5]thiadiazole derivative and 4-piperidinyl chloride.
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane).
Acetamide Linkage Formation:
Reactants: Thiazole-2-yl acetic acid and the functionalized piperidine derivative.
Conditions: Dehydrating agent (e.g., EDCI), catalyst (e.g., DMAP).
Industrial Production Methods:
For large-scale production, optimized processes are used:
Use of continuous flow reactors for better temperature control and reaction efficiency.
Catalytic systems to enhance yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Presence of sulfur and nitrogen suggests susceptibility to oxidative transformations.
Reduction: Reduction of the benzo[c][1,2,5]thiadiazole ring.
Substitution: Various nucleophilic and electrophilic substitution reactions at the piperidine and thiazole moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, metal-based oxidants (e.g., KMnO4).
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles (e.g., alkoxides), electrophiles (e.g., acyl chlorides).
Major Products:
Oxidized derivatives of the benzo[c][1,2,5]thiadiazole ring.
Reduced forms of the thiazole moiety.
Substituted piperidine and thiazole derivatives.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of complex organic molecules.
Application in designing new materials with specific electronic properties.
Biology:
Potential probe in biological assays due to its unique structure.
Medicine:
Investigated for therapeutic properties, particularly in modulating biochemical pathways.
Industry:
Application in manufacturing materials with specific optical and electronic properties.
Mechanism of Action
The compound interacts with molecular targets through:
Binding to Specific Receptors: Its structure suggests potential binding to GABA receptors or other neurotransmitter systems.
Pathway Modulation: Modulates pathways involved in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
2-(4-(3-Methylbenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide: Structural similarities in the core structure and acetamide linkage.
2-(4-(3-Methyl-1,2,5-thiadiazol-3-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide: Variations in the substituent groups.
Uniqueness:
The presence of both the benzo[c][1,2,5]thiadiazole moiety and the thiazole ring sets it apart, offering distinct properties and applications.
This covers a detailed analysis of the compound, providing insights into its synthesis, reactivity, applications, and comparison with related compounds
Properties
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-20-14-4-2-3-5-15(14)22(27(20,24)25)13-6-9-21(10-7-13)12-16(23)19-17-18-8-11-26-17/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJVVTMZUROWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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